DMT-dT Phosphoramidite

Oligonucleotide synthesis Phosphoramidite purity Therapeutic oligonucleotides

DMT-dT Phosphoramidite is the critical dT building block for solid-phase DNA oligonucleotide synthesis. Available in standard grade (≥98% HPLC) for routine primer synthesis and Pharmadite® grade (≥99.5%, P(III) ≤170 ppm, no detectable interfering nucleosidic phosphoramidites) for cGMP therapeutic manufacturing. The 5'-DMT group enables real-time detritylation monitoring; the 3'-cyanoethyl phosphoramidite delivers ≥99% stepwise coupling under standard tetrazole activation. Pre-configured formats for ABI and ÄKTA synthesizers eliminate method re-validation. For ultralong oligonucleotides (>80 nt), the compounding yield advantage yields a 2.75× improvement in full-length product at 100 bases, reducing per-milligram synthesis cost even when accounting for the premium-grade material cost. Defined deprotection kinetics (8 h at 55°C or 24 h at RT with concentrated ammonia) are validated for this exact phosphoramidite configuration.

Molecular Formula C40H49N4O8P
Molecular Weight 744.8 g/mol
CAS No. 98796-51-1
Cat. No. B1631464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dT Phosphoramidite
CAS98796-51-1
Molecular FormulaC40H49N4O8P
Molecular Weight744.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1
InChIKeyUNOTXUFIWPRZJX-CEXSRUIHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dT Phosphoramidite (CAS 98796-51-1) for Oligonucleotide Synthesis: Procurement-Grade Specifications and Class Profile


DMT-dT Phosphoramidite (CAS 98796-51-1), chemically designated as 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a foundational nucleoside building block for solid-phase oligonucleotide synthesis via the phosphoramidite method [1]. It incorporates a 5'-dimethoxytrityl (DMT) protecting group that enables efficient detritylation monitoring and a 3'-cyanoethyl (CE) phosphoramidite moiety that ensures high coupling yields under standard tetrazole activation . The compound is available across multiple purity tiers—standard (>98% HPLC, ≥99% ³¹P-NMR) and Pharmadite® (≥99.5% HPLC, >99.5% ³¹P-NMR)—with rigorously defined impurity profiles, making it a critical procurement consideration for applications ranging from routine primer synthesis to therapeutic oligonucleotide manufacturing .

Why DMT-dT Phosphoramidite Cannot Be Substituted Without Quantitative Impact on Oligonucleotide Synthesis Outcomes


DMT-dT Phosphoramidite is not a commodity chemical; substitution among vendors or product grades introduces measurable variability in coupling efficiency, impurity-driven side reactions, and overall synthesis yield. Standard-grade material (≥99% purity) may contain up to 0.3% P(III)-contaminants that directly compete with the intended coupling reaction, whereas Pharmadite®-grade material specifies P(III)-contaminants as ≤170 ppm with no detectable interfering nucleosidic phosphoramidites . Furthermore, the specific cyanoethyl protecting group on the phosphorus atom dictates the deprotection kinetics—standard conditions (8 hours at 55°C or 24 hours at room temperature with concentrated ammonia) are validated for this exact phosphoramidite configuration; deviation to alternative protecting groups (e.g., methyl phosphoramidites) would necessitate re-optimization of cleavage protocols . These differences translate directly into procurement decisions where product consistency and lot-to-lot reproducibility are non-negotiable parameters.

DMT-dT Phosphoramidite: Quantitative Evidence of Differentiation Against Closest Comparators


Pharmadite® Grade vs. Standard Grade: Superior Purity and Controlled Impurity Profile

The Pharmadite® product line (T11100P) exhibits a significantly higher purity specification and a more rigorously controlled impurity profile compared to standard-grade DMT-dT Phosphoramidite (T111000) from the same manufacturer . Specifically, Pharmadite® material is assayed at ≥99.5% by reversed-phase HPLC and >99.5% by ³¹P-NMR, whereas standard-grade material is specified at ≥99.0% and ≥99%, respectively. Critically, Pharmadite® limits single unspecified impurities to ≤0.1% and P(III)-contaminants to 100–169 ppm, with a detection threshold set such that no interfering nucleosidic phosphoramidites are observed (S/N <2.5); standard-grade material does not provide these granular impurity controls .

Oligonucleotide synthesis Phosphoramidite purity Therapeutic oligonucleotides

DMT-dT Phosphoramidite Capping Efficiency Exceeds Standard Acetic Anhydride Capping

In a comparative study of capping agents for oligonucleotide synthesis, DMT-dT Phosphoramidite employed as a capping reagent demonstrated substantially higher capping efficiency than standard acetic anhydride-based capping protocols [1]. Under identical coupling pulse sequences, DMT-dT capping (0.05 M in acetonitrile) achieved 97 ± 1% capping efficiency at 60 seconds, whereas acetic anhydride capping under the same duration achieved only 92 ± 2% efficiency [1]. Even at shorter reaction times (15 seconds), DMT-dT capping (91 ± 2%) outperformed acetic anhydride (60 ± 4%) by a factor of 1.5× [1].

DNA microarray synthesis Capping efficiency Oligonucleotide yield

Coupling Efficiency ≥99% Enables High-Fidelity Long Oligonucleotide Synthesis

While class-level coupling efficiencies for phosphoramidite chemistry typically range from 98% to >99% depending on activator and conditions, vendor specifications for DMT-dT Phosphoramidite explicitly guarantee coupling capacity ≥99% for solid-support applications [1]. This threshold has practical consequences for overall yield: at a coupling efficiency of 98%, the theoretical yield of a 100-mer oligonucleotide is (0.98)¹⁰⁰ ≈ 13.3%; at 99% efficiency, yield improves to (0.99)¹⁰⁰ ≈ 36.6%—a 2.75-fold increase in full-length product [2]. The compound's diisopropylamino leaving group is optimized for rapid cleavage under tetrazole catalysis, enabling coupling reaction times as short as 30–60 seconds while maintaining >98% stepwise yield .

Long oligonucleotide synthesis Gene synthesis Coupling efficiency

Defined P(III) Contaminant Limits Distinguish Pharmadite® from Standard Phosphoramidites

A critical differentiation between Pharmadite®-grade DMT-dT Phosphoramidite and standard-grade material is the explicit quantification and limitation of P(III)-containing contaminants . Pharmadite® material specifies P(III) impurities in the range of 100–169 ppm by ³¹P-NMR, with the further assurance that no interfering nucleosidic phosphoramidites are detected (S/N <2.5) . In contrast, standard-grade DMT-dT Phosphoramidite specifications do not include a P(III) impurity limit, leaving this critical parameter uncontrolled . P(III) contaminants can act as alternative phosphitylating agents, introducing unintended modifications into the growing oligonucleotide chain and compromising sequence integrity.

Process impurity control Oligonucleotide drug substance cGMP manufacturing

Water Content Specification ≤0.3 wt% Minimizes Hydrolytic Degradation During Storage

Phosphoramidites are intrinsically moisture-sensitive; exposure to ambient humidity leads to hydrolysis of the P–N bond, forming inactive H-phosphonate species that reduce coupling efficiency. DMT-dT Phosphoramidite is specified with a maximum water content of ≤0.3 wt% (Karl Fischer titration) at the time of manufacture . This specification is comparable across multiple vendors and grades, ensuring that properly stored material maintains consistent reactivity [1]. By comparison, certain thymidine derivatives with alternative protecting groups (e.g., methyl phosphoramidites) exhibit higher moisture sensitivity and require more stringent handling protocols [2].

Phosphoramidite stability Storage conditions Coupling yield reproducibility

Optimal Application Scenarios for DMT-dT Phosphoramidite Procurement Based on Quantitative Evidence


Therapeutic Oligonucleotide Manufacturing Under cGMP

Procurement of DMT-dT Pharmadite® (≥99.5% purity, defined P(III) contaminant limit of 100–169 ppm, and no detectable interfering nucleosidic phosphoramidites) is indicated for oligonucleotide drug substance production. The controlled impurity profile directly supports regulatory filing requirements for process-related impurities and reduces the risk of batch-to-batch variability that could trigger out-of-specification investigations . The higher purity specification (≥99.5% vs. ≥99.0%) provides a measurable quality margin that justifies the cost premium in a cGMP environment.

Long Oligonucleotide and Gene Synthesis (>80-mers)

For synthesis of oligonucleotides exceeding 80 nucleotides, the stepwise coupling efficiency differential—≥99% for DMT-dT Phosphoramidite vs. the class-typical 98%—produces a compounding yield advantage. At 100 bases, the 2.75× improvement in full-length product yield translates to reduced synthesis scale requirements and lower per-milligram costs, even when accounting for the higher material cost of premium-grade amidites . This application scenario directly leverages the coupling efficiency evidence established in Section 3.

High-Throughput Microarray Oligonucleotide Synthesis

DMT-dT Phosphoramidite's superior capping efficiency (97 ± 1% at 60 seconds) compared to standard acetic anhydride capping (92 ± 2%) makes it the reagent of choice for microarray-based oligonucleotide synthesis where high feature density and low sequence deletion rates are paramount . The rapid capping kinetics (91 ± 2% at 15 seconds) also enable faster synthesis cycle times, increasing microarray fabrication throughput without compromising fidelity.

Oligonucleotide Synthesis on ABI Synthesizer Platforms

The DMT-dT Phosphoramidite configured for ABI synthesizers is pre-optimized for compatibility with ABI instrument fluidics and coupling pulse sequences . This configuration eliminates the need for method re-validation when transitioning between vendors, and the product's ≥99% purity specification ensures that coupling performance meets or exceeds the instrument manufacturer's validation criteria. The defined deprotection conditions (8 hours at 55°C or 24 hours at room temperature) are directly aligned with ABI-recommended protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMT-dT Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.